molecular formula C15H18N6O3S B2890918 N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide CAS No. 1396882-05-5

N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B2890918
CAS No.: 1396882-05-5
M. Wt: 362.41
InChI Key: HXOMZUYAMLSLJZ-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .


Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . The synthesis often involves the reaction of azides with alkynes, a process known as click chemistry .


Molecular Structure Analysis

The triazole ring is a part of many pharmacologically active compounds and is present as a central structural component in a number of drug classes . The triazole ring can readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to the presence of multiple nitrogen atoms in the ring. These reactions can lead to a wide range of products with diverse biological activities .


Physical and Chemical Properties Analysis

Triazoles have unique physical and chemical properties due to the presence of the triazole ring. For example, 1H-1,2,3-triazole effectively promotes the proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .

Scientific Research Applications

Enaminones as Key Intermediates in Synthesis

Enaminones have been studied as key intermediates in the synthesis of various heterocyclic compounds. For instance, they have been used to synthesize N-arylpyrazole-containing enaminones, which further react with active methylene compounds to yield substituted pyridine derivatives. These derivatives display notable cytotoxic effects against cancer cell lines and possess antimicrobial activity (Riyadh, 2011).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, such as pyridinethiones and pyridothiazepines, involves the use of enaminones and microwave-assisted techniques. These compounds are significant due to their valuable biological activities (Youssef, Azab, & Youssef, 2012).

Development of Cardiovascular Agents

Triazolopyrimidines, a class of heterocyclic compounds, have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. Some of these compounds have shown potential as cardiovascular agents (Sato et al., 1980).

Antimicrobial Activity of Heterocyclic Derivatives

The synthesis of various heterocyclic derivatives, such as thienopyrimidines, has been reported with pronounced antimicrobial activity. These compounds demonstrate effectiveness against both gram-positive and gram-negative bacteria and various fungi (Bhuiyan et al., 2006).

Antiviral Properties of Benzamide-Based Derivatives

Benzamide-based heterocyclic compounds have been synthesized and shown significant antiviral activities, especially against the H5N1 influenza virus. This discovery points towards potential applications in the treatment of viral infections (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

The mechanism of action of triazole compounds often involves binding to biological targets such as enzymes or receptors, leading to a therapeutic effect .

Safety and Hazards

Like all chemicals, triazoles should be handled with care. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future of triazole research is promising, with ongoing efforts to synthesize new triazole derivatives and study their antimicrobial, antioxidant, and antiviral potential .

Properties

IUPAC Name

N-[5-(1-methyltriazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3S/c1-20-7-10(18-19-20)14(23)21-5-4-9-12(8-21)25-15(16-9)17-13(22)11-3-2-6-24-11/h7,11H,2-6,8H2,1H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOMZUYAMLSLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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